Cas no 39067-32-8 (2-(Butylthio)-4,6-dichloro-5-nitropyrimidine)

2-(Butylthio)-4,6-dichloro-5-nitropyrimidine 化学的及び物理的性質
名前と識別子
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- 2-(butylthio)-4,6-dichloro-5-nitropyrimidine
- 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine
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- インチ: 1S/C8H9Cl2N3O2S/c1-2-3-4-16-8-11-6(9)5(13(14)15)7(10)12-8/h2-4H2,1H3
- InChIKey: DJWHLMGHYSCKFU-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=NC(=N1)SCCCC)Cl)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 230
- トポロジー分子極性表面積: 96.9
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A089006745-1g |
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine |
39067-32-8 | 95% | 1g |
$400.00 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735059-1g |
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine |
39067-32-8 | 98% | 1g |
¥2587.00 | 2024-05-15 |
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
2-(Butylthio)-4,6-dichloro-5-nitropyrimidineに関する追加情報
Introduction to 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine (CAS No: 39067-32-8)
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine, identified by the Chemical Abstracts Service Number (CAS No) 39067-32-8, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic aromatic compound belongs to the pyrimidine family, characterized by its unique structural and electronic properties. The presence of multiple substituents, including a butylthio group, chlorine atoms, and a nitro group, imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine consists of a pyrimidine core substituted with a butylthio group at the 2-position, chlorine atoms at the 4- and 6-positions, and a nitro group at the 5-position. This arrangement results in a molecule with both electron-withdrawing and electron-donating effects, which can influence its interaction with biological targets. The compound's versatility as a building block has been explored in various synthetic pathways, particularly in the development of pharmaceutical agents targeting neurological and inflammatory disorders.
In recent years, 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine has garnered attention for its potential applications in medicinal chemistry. Researchers have leveraged its structural features to design novel molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The compound's ability to act as a scaffold for further functionalization has made it a focal point in drug discovery initiatives.
One of the most compelling aspects of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine is its role in developing small-molecule probes for biochemical assays. The nitro group serves as a handle for further chemical modifications, enabling researchers to create derivatives with tailored properties. These derivatives have been employed in high-throughput screening campaigns to identify new therapeutic candidates. Additionally, the chlorine substituents provide sites for cross-coupling reactions, facilitating the construction of more complex structures.
The pharmacological potential of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine has also been explored in preclinical studies. Researchers have investigated its effects on enzymes and receptors involved in disease pathways. For example, derivatives of this compound have shown promise in modulating Janus kinases (JAKs), which are implicated in autoimmune diseases. The butylthio group contributes to the molecule's solubility and bioavailability, enhancing its pharmacokinetic profile. These findings underscore the importance of this compound as a lead structure in medicinal chemistry.
From a synthetic chemistry perspective, 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine exemplifies the strategic use of heterocyclic compounds in drug development. Its synthesis involves well-established methodologies that highlight its accessibility for industrial-scale production. The compound's stability under various reaction conditions makes it an attractive choice for multi-step synthetic routes. Moreover, advances in catalytic techniques have further refined its preparation, reducing costs and improving yields.
The integration of computational methods has also played a pivotal role in understanding the reactivity and behavior of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and interactions with biological targets. These computational approaches complement experimental work by predicting potential outcomes before costly synthesis attempts. Such interdisciplinary strategies are becoming increasingly essential in modern drug discovery.
In conclusion,2-(Butylthio)-4,6-dichloro-5-nitropyrimidine (CAS No: 39067-32-8) represents a versatile and promising compound with significant implications for pharmaceutical research. Its unique structural features enable diverse applications in synthetic chemistry and drug development. As research continues to uncover new therapeutic possibilities,this molecule is poised to remain at the forefront of medicinal innovation.
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